Thiourea, N-(1-methylethyl)-N'-phenyl-
CAS No.: 15093-36-4
Cat. No.: VC20981387
Molecular Formula: C10H14N2S
Molecular Weight: 194.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15093-36-4 |
|---|---|
| Molecular Formula | C10H14N2S |
| Molecular Weight | 194.3 g/mol |
| IUPAC Name | 1-phenyl-3-propan-2-ylthiourea |
| Standard InChI | InChI=1S/C10H14N2S/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13) |
| Standard InChI Key | LFBMRUOVWMEFFZ-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)N=C(NC1=CC=CC=C1)S |
| SMILES | CC(C)NC(=S)NC1=CC=CC=C1 |
| Canonical SMILES | CC(C)NC(=S)NC1=CC=CC=C1 |
Introduction
Chemical Structure and Identification
Thiourea, N-(1-methylethyl)-N'-phenyl- possesses a distinct molecular structure characterized by the presence of both aromatic and aliphatic substituents on the thiourea backbone. The chemical is identified by several standard nomenclature systems in the field of organic chemistry.
Basic Identification Parameters
The compound is registered under CAS number 15093-36-4 and possesses the molecular formula C₁₀H₁₄N₂S with a molecular weight of 194.29700 g/mol . The IUPAC name of the compound is 1-phenyl-3-propan-2-ylthiourea, which systematically describes its structure.
Alternative Names and Synonyms
This compound is known by several synonyms in scientific literature:
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N-Phenyl-N'-isopropylthiourea
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1-iso-propyl-3-phenyl-2-thiourea
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N1-isopropyl-N2-phenylthiourea
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N-Isopropyl-N'-phenylthioharnstoff
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1-isopropyl-3-phenylthiourea
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Urea,1-isopropyl-3-phenyl-2-thio
Structural Identifiers
For computational chemistry and database searching purposes, the compound is registered with the following identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C10H14N2S/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13) |
| Standard InChIKey | LFBMRUOVWMEFFZ-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)N=C(NC1=CC=CC=C1)S |
| Canonical SMILES | CC(C)NC(=S)NC1=CC=CC=C1 |
| PubChem Compound | 2759508 |
Physical Properties
Thiourea, N-(1-methylethyl)-N'-phenyl- exhibits specific physical properties that determine its behavior in various chemical environments and applications.
Basic Physical Properties
The compound presents as a crystalline substance with the following physical characteristics:
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Melting Point | 98-100°C |
| Boiling Point | 275.8°C at 760 mmHg |
| Density | 1.125 g/cm³ |
| Flash Point | 120.6°C |
Solubility and Related Properties
The solubility characteristics and related physicochemical properties provide insights into its behavior in solution:
| Property | Value |
|---|---|
| LogP | 2.84530 |
| PSA (Polar Surface Area) | 56.15000 |
| Vapour Pressure | 0.00498 mmHg at 25°C |
| Index of Refraction | 1.619 |
| Exact Mass | 194.08800 |
These properties suggest that Thiourea, N-(1-methylethyl)-N'-phenyl- has moderate lipophilicity, indicating it would have some solubility in organic solvents while being less soluble in water, which is typical for many thiourea derivatives.
Chemical Reactivity
Thiourea, N-(1-methylethyl)-N'-phenyl- exhibits characteristic reactivity patterns associated with thiourea compounds, primarily determined by the thiocarbonyl (C=S) functional group and the attached nitrogen atoms.
Characteristic Reactions
The central thiocarbonyl group in this compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity forms the basis for many of its potential applications in organic synthesis and coordination chemistry. The N-H bonds in the molecule can participate in hydrogen bonding, which influences its solubility and interactions with biological molecules.
Synthesis Methods
Related Thionization Methods
Research on related compounds provides insights into potential synthesis pathways. For instance, a documented method for thionization of glycosyl urea derivatives employs Lawesson's reagent at a 1:1 ratio of reagents in pyridine . This process involves:
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Decomposition of Lawesson's reagent into dithiometaphosphonate with a resonant structure
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Interaction of dithiometaphosphonate with the urea compound
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Formation of intermediate cyclic thioketals
This approach offers advantages including simplicity, accelerated reaction times, and avoidance of high-pressure processes or hazardous reagents like platinum dioxide, sodium azide, and bromine .
Spectroscopic Characteristics
The structural confirmation and purity assessment of Thiourea, N-(1-methylethyl)-N'-phenyl- can be accomplished through various spectroscopic techniques.
Nuclear Magnetic Resonance
For related thiourea compounds, the ¹³C NMR spectrum typically shows:
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The thiocarbonyl carbon (C=S) signal around 160 ppm
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Aromatic carbon signals between 120-140 ppm
In the ¹H NMR spectrum, one would expect:
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Aromatic proton signals between 7-8 ppm
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NH proton signals as broad singlets around 7-9 ppm
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Isopropyl CH proton as a multiplet around 3.5-4.5 ppm
These spectroscopic data would be crucial for structural verification and purity assessment of synthesized Thiourea, N-(1-methylethyl)-N'-phenyl-.
Applications and Biological Activity
Thiourea, N-(1-methylethyl)-N'-phenyl- and related compounds have demonstrated potential applications across several fields.
Industrial Applications
This compound is categorized as a fine chemical intermediate, suggesting its utility in the synthesis of more complex molecules with specialized applications . The thiourea functional group is recognized for its importance in coordination chemistry, where it can act as a ligand for metal ions.
Several research teams have investigated this compound or closely related structures, as evidenced by literature citations in the search results.
Documented Research
The following studies have included work on Thiourea, N-(1-methylethyl)-N'-phenyl-:
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Strukil, Vjekoslav et al. (2012) in Green Chemistry, vol. 14, #9, pp. 2462-2473
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Ohshiro et al. (1981) in Synthesis, vol. No. 11, pp. 896-897
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Wawer, Iwona & Koleva, Vera (1996) in Magnetic Resonance in Chemistry, vol. 34, #3, pp. 207-212
These publications suggest the compound's relevance in green chemistry applications, organic synthesis methodologies, and spectroscopic investigations.
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